molecular formula C27H23NO3 B1662444 Ono-AE2-227 CAS No. 357605-73-3

Ono-AE2-227

Cat. No. B1662444
M. Wt: 409.5 g/mol
InChI Key: BLJLWFKNTKAUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ono-AE2-227 is a compound that has gained attention in the scientific community due to its potential applications in research. This compound is a selective antagonist of the GPR56 receptor, which is involved in regulating various physiological processes.

Scientific Research Applications

Role in Intestinal Tumorigenesis

Ono-AE2-227 has been identified as a prostaglandin E receptor subtype EP4-selective antagonist. Research indicates its significant role in suppressing the formation of intestinal polyps in adenomatous polyposis coli gene-deficient mice. This highlights its potential in chemoprevention of colon carcinogenesis. Studies have shown that Ono-AE2-227, in combination with another antagonist (ONO‐8711), can additively reduce the mean area and number of intestinal polyps, suggesting separate intrinsic roles for EP1 and EP4 in polyp formation (Kitamura et al., 2003).

Involvement in Colon Carcinogenesis

Further studies confirm the involvement of the prostaglandin E2 (PGE2) receptor, specifically EP4, in colon carcinogenesis. Research using knockout mice and the EP4-selective antagonist Ono-AE2-227 showed a decrease in the formation of aberrant crypt foci and intestinal polyps. This supports the idea that PGE2 contributes to colon carcinogenesis through actions mediated by EP1 and EP4 receptors (Mutoh et al., 2002).

properties

CAS RN

357605-73-3

Product Name

Ono-AE2-227

Molecular Formula

C27H23NO3

Molecular Weight

409.5 g/mol

IUPAC Name

2-[[2-(2-naphthalen-1-ylpropanoylamino)phenyl]methyl]benzoic acid

InChI

InChI=1S/C27H23NO3/c1-18(22-15-8-12-19-9-2-5-13-23(19)22)26(29)28-25-16-7-4-11-21(25)17-20-10-3-6-14-24(20)27(30)31/h2-16,18H,17H2,1H3,(H,28,29)(H,30,31)

InChI Key

BLJLWFKNTKAUDA-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3CC4=CC=CC=C4C(=O)O

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3CC4=CC=CC=C4C(=O)O

synonyms

2-[[2-(2-Naphthalen-1-ylpropanoylamino)phenyl]methyl]benzoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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